![molecular formula C17H21BBrNO4 B2941061 Ethyl 4-bromo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate CAS No. 2377609-01-1](/img/structure/B2941061.png)
Ethyl 4-bromo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate
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Description
Compounds with a structure similar to “Ethyl 4-bromo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate” often contain a heterocycle and a borate functional group . They are typically organic intermediates used in various chemical reactions .
Synthesis Analysis
These compounds are usually obtained through nucleophilic substitution reactions . The structure of the compound is confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using techniques like X-ray diffraction . Density Functional Theory (DFT) is also used to calculate the molecular structure and compare it with the X-ray diffraction value .Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For example, arylboronic acid and arylborate ester compounds can participate in the Suzuki reaction to synthesize complex and active organic molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be investigated using techniques like DFT, which can reveal molecular structure characteristics and molecular conformations .Mechanism of Action
Target of Action
The compound, Ethyl 4-bromo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate, is a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane It’s known that similar compounds are used in the borylation of alkylbenzenes , suggesting that it may interact with these molecules as part of its mechanism of action.
Mode of Action
It’s known that 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a similar compound, is used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that Ethyl 4-bromo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate might also interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that similar compounds are involved in the borylation of alkylbenzenes , which suggests that it might affect pathways related to these molecules.
Result of Action
Given its potential role in the borylation of alkylbenzenes , it might contribute to the formation of pinacol benzyl boronate, which could have various downstream effects depending on the context.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the borylation process in which similar compounds are involved is typically carried out in the presence of a palladium catalyst .
Future Directions
properties
IUPAC Name |
ethyl 4-bromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BBrNO4/c1-6-22-15(21)13-9-10-12(19)8-7-11(14(10)20-13)18-23-16(2,3)17(4,5)24-18/h7-9,20H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIWOOWVXBSJJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)Br)C=C(N3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BBrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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